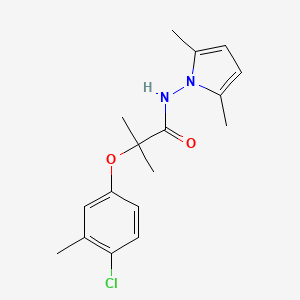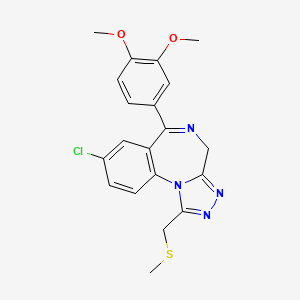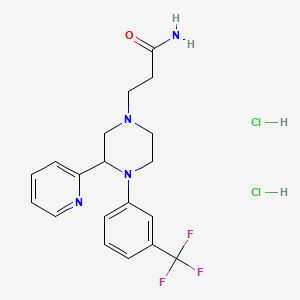
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Trifluoromethylpyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-(2-Pyridinyl)-N-(3-(trifluoromethyl)phenyl)-1-piperazinepropanamide dihydrochloride is unique due to its combination of a trifluoromethyl group, pyridine ring, and piperazine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications .
Properties
CAS No. |
104373-73-1 |
|---|---|
Molecular Formula |
C19H23Cl2F3N4O |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
3-[3-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide;dihydrochloride |
InChI |
InChI=1S/C19H21F3N4O.2ClH/c20-19(21,22)14-4-3-5-15(12-14)26-11-10-25(9-7-18(23)27)13-17(26)16-6-1-2-8-24-16;;/h1-6,8,12,17H,7,9-11,13H2,(H2,23,27);2*1H |
InChI Key |
VXWPTBJKGWUGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CCC(=O)N)C2=CC=CC=N2)C3=CC=CC(=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
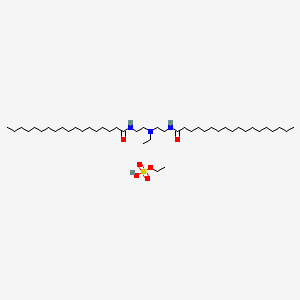

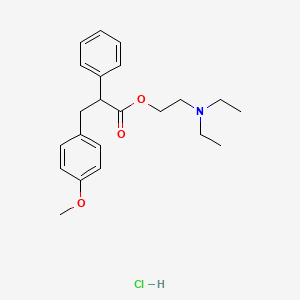
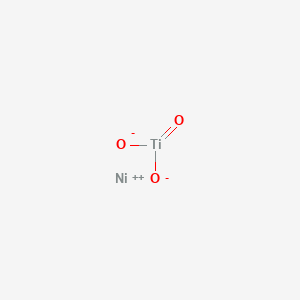
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)

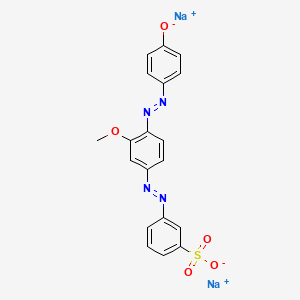

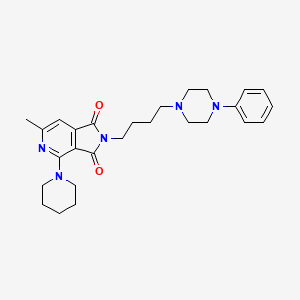
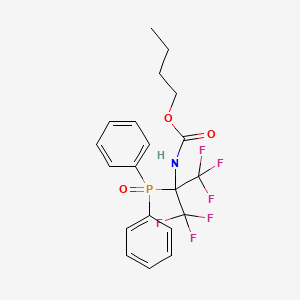
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
